molecular formula C20H12N4O4 B5977103 (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2-HYDROXY-5-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2-HYDROXY-5-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE

Cat. No.: B5977103
M. Wt: 372.3 g/mol
InChI Key: UHEUOACZTPQECK-FMIVXFBMSA-N
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Description

The compound (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]prop-2-enenitrile is a complex organic molecule that features a benzodiazole ring, a furan ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]prop-2-enenitile typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzodiazole Ring: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reactions: The benzodiazole and furan rings are then coupled through a series of reactions involving nitrile intermediates and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and nitro groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Conditions vary depending on the substituent but often involve strong acids or bases and appropriate solvents.

Major Products

    Oxidation: Products include nitro derivatives and quinones.

    Reduction: Products include amines and hydroxylamines.

    Substitution: Various substituted benzodiazole and furan derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Biological Probes: Used in the study of enzyme interactions and cellular processes.

Industry

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

    Environmental Science: Potential use in the detection and degradation of pollutants.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The benzodiazole ring can interact with biological macromolecules, while the nitrile group can participate in hydrogen bonding and other interactions. Pathways involved may include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole rings but different substituents.

    Furan Derivatives: Compounds with furan rings and various functional groups.

    Nitrile Compounds: Molecules featuring nitrile groups with different aromatic or aliphatic backbones.

Uniqueness

The unique combination of benzodiazole, furan, and nitrile groups in (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]prop-2-enenitile provides distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O4/c21-11-12(20-22-16-3-1-2-4-17(16)23-20)9-14-6-8-19(28-14)15-10-13(24(26)27)5-7-18(15)25/h1-10,25H,(H,22,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEUOACZTPQECK-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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